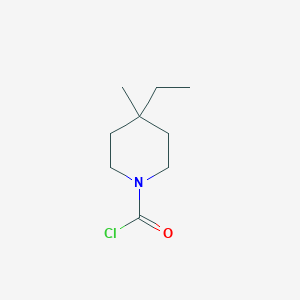

4-Ethyl-4-methylpiperidine-1-carbonyl chloride

Description

4-Ethyl-4-methylpiperidine-1-carbonyl chloride is a piperidine derivative characterized by a carbonyl chloride functional group at position 1 and ethyl/methyl substituents at position 4 of the piperidine ring.

Properties

Molecular Formula |

C9H16ClNO |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

4-ethyl-4-methylpiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C9H16ClNO/c1-3-9(2)4-6-11(7-5-9)8(10)12/h3-7H2,1-2H3 |

InChI Key |

VQZAXGJPVWZNPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methylpiperidine-1-carbonyl chloride typically involves the reaction of 4-Ethyl-4-methylpiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:

4-Ethyl-4-methylpiperidine+Phosgene→4-Ethyl-4-methylpiperidine-1-carbonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of exposure to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted piperidine derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-Ethyl-4-methylpiperidine and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

Substituted Piperidines: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

4-Ethyl-4-methylpiperidine: Formed during hydrolysis along with hydrochloric acid.

Scientific Research Applications

4-Ethyl-4-methylpiperidine-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of piperidine-based drugs.

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylpiperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various substituted derivatives, which can then interact with biological targets or undergo further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of 4-ethyl-4-methylpiperidine-1-carbonyl chloride with structurally related piperidine derivatives:

*Inferred data based on structural analogs.

Key Observations:

Reactivity :

- The carbonyl chloride group in this compound makes it highly electrophilic, ideal for nucleophilic acyl substitution reactions (e.g., amide bond formation). This contrasts with Meperidine’s ester group, which is less reactive but contributes to its stability as a drug .

- Ethyl 4-(chlorocarbonyl)piperidine-1-carboxylate () shares a similar reactive carbonyl chloride but includes an ethoxycarbonyl group, which may reduce steric hindrance compared to the ethyl/methyl substituents in the target compound .

Biological Activity :

- Meperidine’s phenyl and ester groups are critical for its opioid activity, whereas this compound lacks these moieties, suggesting divergent applications (e.g., intermediate vs. therapeutic agent) .

- The bis(4-methoxyphenyl) substituents in the piperidin-4-one derivative () enable antimicrobial activity, highlighting how aromatic substituents expand functional versatility .

Physicochemical Properties :

- The ethyl/methyl substituents in the target compound likely increase lipophilicity (logP ~2.5–3.0 estimated) compared to Ethyl 4-(chlorocarbonyl)piperidine-1-carboxylate (logP ~1.8), affecting solubility and membrane permeability .

Biological Activity

4-Ethyl-4-methylpiperidine-1-carbonyl chloride, a compound with the CAS number 1511862-67-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula : C₉H₁₄ClN

Molecular Weight : 173.67 g/mol

Physical State : Liquid at room temperature

Boiling Point : Approximately 200°C

Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to function as a precursor in the synthesis of more complex molecules that exhibit pharmacological properties. The compound may act on the central nervous system (CNS) through modulation of neurotransmitter systems, particularly involving muscarinic receptors, which are crucial for various neural processes.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter release and receptor activity, particularly through interactions with muscarinic receptors. This could have implications for cognitive function and neurodegenerative diseases.

- Anticancer Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

- Anti-inflammatory Effects : Some studies have indicated that related piperidine compounds can inhibit pathways involved in inflammation, suggesting a possible therapeutic application in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the effects of a piperidine derivative similar to this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 7.9 to 92 µM across different cell types. The mechanism was attributed to apoptosis induction and disruption of cell cycle progression, highlighting its potential as an anticancer agent .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies suggest that compounds within this class exhibit varied bioavailability and half-lives, influenced by structural modifications. For instance, modifications to the piperidine ring can enhance metabolic stability and target engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-4-methylpiperidine-1-carbonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via acylation of 4-ethyl-4-methylpiperidine using phosgene or thionyl chloride. Key steps include maintaining anhydrous conditions (e.g., dry dichloromethane as solvent) and controlled temperature (0–5°C) to minimize side reactions. Yield optimization requires stoichiometric excess of acylating agents (1.5–2.0 equivalents) and rigorous exclusion of moisture. Post-reaction purification via recrystallization (e.g., using ethyl acetate/hexane) improves purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the piperidine ring (δ 1.2–2.8 ppm for ethyl/methyl groups) and carbonyl chloride (δ 165–170 ppm in ¹³C).

- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ confirms the carbonyl chloride group.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 204.6 (calculated for C₉H₁₆ClNO). Cross-validate with high-resolution mass spectrometry (HRMS) for elemental composition .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in moisture-proof containers. Decomposition risks include hydrolysis of the carbonyl chloride to carboxylic acid. For short-term use, desiccants like molecular sieves in storage vials are critical. Avoid exposure to protic solvents (e.g., water, alcohols) during experiments .

Advanced Research Questions

Q. What strategies mitigate side reactions during nucleophilic substitution involving this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity without triggering hydrolysis.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions.

- Temperature Control : Reactions at –10°C reduce thermal degradation. Monitor progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How can contradictory data on the reactivity of the carbonyl chloride group be resolved?

- Methodological Answer : Contradictions often arise from trace moisture or solvent impurities. Implement:

- Karl Fischer Titration : Quantify water content in solvents (<50 ppm required).

- Control Experiments : Compare reactivity in rigorously dried vs. ambient conditions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and identify intermediates .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with precise cooling to manage heat release during acylation.

- Safety Protocols : Phosgene alternatives (e.g., triphosgene) reduce toxicity risks.

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .

Data Analysis and Experimental Design

Q. How can researchers differentiate between hydrolysis by-products and the target compound in reaction mixtures?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid) to separate hydrolyzed carboxylic acid (retention time ~8.2 min) from the target compound (~10.5 min).

- ¹H NMR Spiking : Add authentic carboxylic acid standard to the sample; new peaks at δ 12.1 ppm (broad, –COOH) confirm hydrolysis .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Retrosynthesis Software : Tools like Reaxys or Pistachio leverage reaction databases to propose feasible pathways.

- Molecular Dynamics Simulations : Predict solvent effects and transition states using GROMACS or Amber.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.